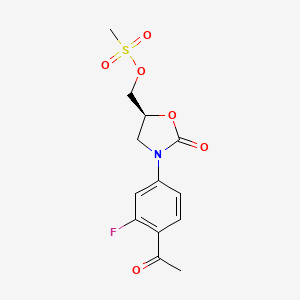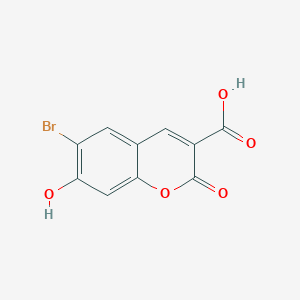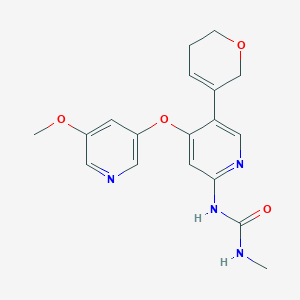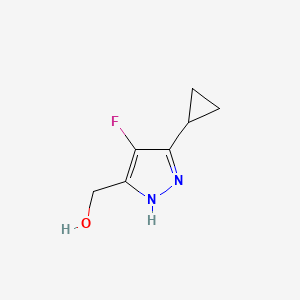
(R)-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a fluorophenyl group, and a methanesulfonate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions, while the acetyl group can be added through Friedel-Crafts acylation. Finally, the methanesulfonate ester is formed by reacting the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
化学反应分析
Types of Reactions
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as those using lithium aluminum hydride or sodium borohydride, can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, where nucleophiles like amines or thiols replace the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学研究应用
Chemistry
In chemistry, ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.
Medicine
In medicine, ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.
作用机制
The mechanism of action of ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can act as a scaffold for binding to enzymes or receptors, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The methanesulfonate ester may serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
®-(3-(4-Acetylphenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
®-(3-(4-Fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate: Lacks the acetyl group, which may influence its chemical properties and biological activity.
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl acetate: Contains an acetate ester instead of a methanesulfonate ester, which may alter its reactivity in substitution reactions.
Uniqueness
The presence of both the acetyl and fluorophenyl groups in ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate makes it unique compared to similar compounds
属性
分子式 |
C13H14FNO6S |
|---|---|
分子量 |
331.32 g/mol |
IUPAC 名称 |
[(5S)-3-(4-acetyl-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C13H14FNO6S/c1-8(16)11-4-3-9(5-12(11)14)15-6-10(21-13(15)17)7-20-22(2,18)19/h3-5,10H,6-7H2,1-2H3/t10-/m0/s1 |
InChI 键 |
ZXGZCTPEAHCGTR-JTQLQIEISA-N |
手性 SMILES |
CC(=O)C1=C(C=C(C=C1)N2C[C@H](OC2=O)COS(=O)(=O)C)F |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)N2CC(OC2=O)COS(=O)(=O)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)

![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)


![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)


